![molecular formula C24H23FN6O3 B2588611 N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 1115959-96-0](/img/structure/B2588611.png)

N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

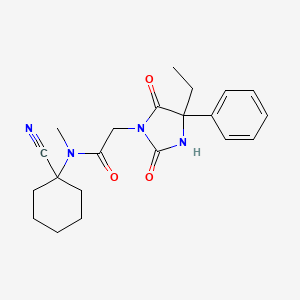

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl group, a phenyl group, a pyrazol group, a triazol group, and a thioacetamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrazol and triazol groups might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase the compound’s lipophilicity, while the pyrazol and triazol groups might contribute to its polarity .Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

Scientific Field

Oncology

Application Summary

The compound’s derivatives are being explored for their potential as c-Met kinase inhibitors, which play a role in the development of cancer.

Methods of Application

Derivatives of the compound are synthesized and tested against cancer cell lines to evaluate their inhibitory activity.

Results and Outcomes

One study reported that a derivative, compound 22i, could be a potential c-Met kinase inhibitor, showing activity against A549, MCF-7, and HeLa cancer cell lines .

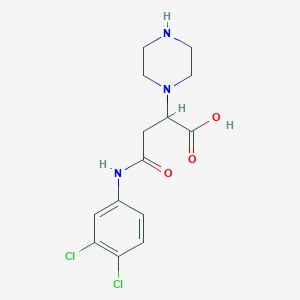

Application in Neurological Disorders

Scientific Field

Neurology

Application Summary

Derivatives of this compound are investigated for their therapeutic potential in treating neurological disorders such as Parkinson’s and Alzheimer’s disease.

Methods of Application

The compound is used to create analogs that are then tested for their neuroprotective effects in cellular and animal models of neurodegeneration.

Results and Outcomes

While specific results are not detailed, the presence of the piperazine ring is noted to be beneficial in the treatment of these diseases .

Application in Antimicrobial Research

Scientific Field

Microbiology

Application Summary

The compound is a part of studies aiming to develop new antimicrobial agents, particularly those with antibacterial activity.

Methods of Application

Synthesized derivatives are subjected to antimicrobial assays against various bacterial strains to assess their effectiveness.

Results and Outcomes

Some derivatives have exhibited good antibacterial activity, though comprehensive data including IC50 values or minimum inhibitory concentrations (MIC) are not provided .

Application in Drug Discovery

Scientific Field

Drug Discovery

Application Summary

The compound is used in structure-activity relationship (SAR) studies to discover new drug candidates.

Methods of Application

Analogues of the compound are created and their biological activity is measured to understand the effect of structural changes on their pharmacological profile.

Results and Outcomes

These studies contribute to the identification of novel drug candidates with improved efficacy and reduced side effects .

Application in Proteomics

Scientific Field

Proteomics

Application Summary

This compound is used in proteomics research to study protein interactions and functions.

Methods of Application

The compound is used as a biochemical tool to modify proteins or to study protein-ligand interactions.

Results and Outcomes

The outcomes of such research can lead to a better understanding of cellular processes and the development of targeted therapies .

This analysis provides a snapshot of the diverse applications of the compound across various scientific fields. The detailed methods and results are based on the available literature and ongoing research in these areas.

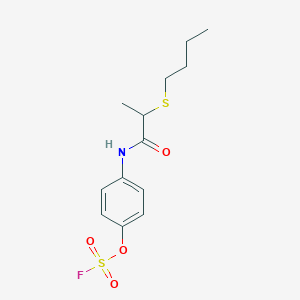

Application in Nucleoside Transport Inhibition

Application Summary

The compound is studied for its role as an inhibitor of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and chemotherapy.

Methods of Application

Analogues of the compound are tested in vitro using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2.

Results and Outcomes

The compound demonstrated selective inhibition of ENT2 over ENT1, with one analogue, compound 3c, identified as a potent irreversible and non-competitive inhibitor .

Application in Proteomics Research

Application Summary

This compound is used in proteomics to study protein interactions and functions, particularly as a biochemical tool for protein modification.

Methods of Application

The compound is applied in biochemical assays to investigate protein-ligand interactions and to modify proteins for further study.

Results and Outcomes

The use of this compound in proteomics aids in understanding cellular processes and developing targeted therapies .

Application in Antifungal Research

Application Summary

The compound’s derivatives are explored for their potential antifungal properties against various fungal strains.

Methods of Application

Derivatives are tested against clinical isolates and standard strains of fungi to assess fungicidal activity.

Results and Outcomes

Some derivatives showed no antifungal activity against certain strains, while others displayed fungicidal activity against specific strains .

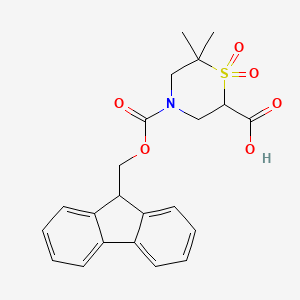

Application in Electrochemical Synthesis

Scientific Field

Chemical Synthesis

Application Summary

The compound is involved in the development of new synthetic pathways, such as the electrochemical-photochemical synthesis of triazolo-pyrazine derivatives.

Methods of Application

Electrochemical coupling followed by UV cyclization is used to synthesize triazolo-pyrazine derivatives.

Results and Outcomes

This method provides an effective means for the synthesis of the compound, expanding the toolkit for chemical synthesis .

Application in Kinase Inhibition

Scientific Field

Biochemistry

Application Summary

Derivatives of the compound are investigated for their inhibitory effects on kinases, such as c-Met kinase, which is implicated in cancer progression.

Methods of Application

Compounds are designed and their IC50 values are evaluated against cancer cell lines and c-Met kinase.

Results and Outcomes

One derivative, compound 22i, was identified as a potential c-Met kinase inhibitor with activity against several cancer cell lines .

Application in Antiviral Research

Scientific Field

Virology

Application Summary

The compound’s derivatives are being investigated for their potential antiviral activities, particularly against HIV-1.

Methods of Application

Derivatives are subjected to molecular docking studies to evaluate their interactions with HIV-1 related proteins.

Results and Outcomes

A series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have potential anti-HIV-1 activity .

Application in DNA Damage Response Studies

Scientific Field

Molecular Biology

Application Summary

The compound is used to study the DNA damage response by evaluating its effect on the phosphorylation of H2AX, a marker of DNA damage.

Methods of Application

Compounds are tested in cell lines such as MCF-7 to observe the phosphorylation levels of H2AX.

Results and Outcomes

It was observed that certain compounds increased the phosphorylation of H2AX in MCF-7 cells, comparable to that observed with known DNA damage-inducing agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O3/c1-17-2-8-20(9-3-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)19-6-4-18(25)5-7-19/h2-11H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAKTXJEKGTFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)

![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)

![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)